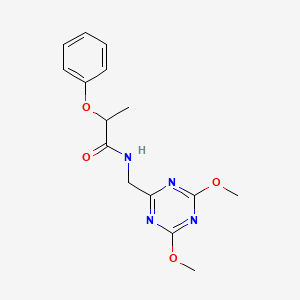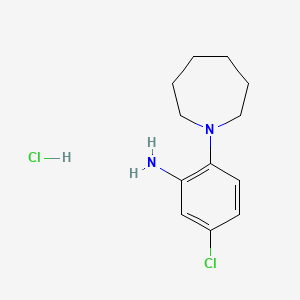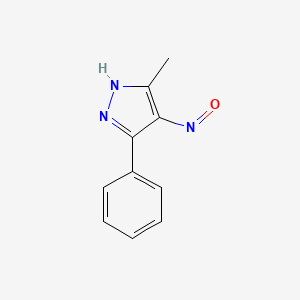![molecular formula C21H18N4O4S B2812714 3-ethyl-2-(ethylthio)-8-methoxy-5-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1111974-38-9](/img/structure/B2812714.png)
3-ethyl-2-(ethylthio)-8-methoxy-5-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Synthesis and Reactivity
Reactions involving ethyl 3-ethoxymethylene-2,4-dioxovalerate and ethyl ethoxymethyleneoxaloacetate with indole analogs have been described, demonstrating the formation of 3,4,10-trisubstituted pyrimido[1,2-a] indoles and 3,4-disubstituted 9H-pyrimido-[2,3-b] indoles, among others. This highlights the compound's relevance in the synthesis of complex indole derivatives, which are crucial for pharmaceutical and material science research (Kurihara et al., 1980).
Applications in Antimicrobial Research
In antimicrobial research, the synthesis of 3-cyano-4-imino-9-methoxy-2-methythio-4H-pyrimido[2,1-b]pyrimido[4,5-b]quinoline and its derivatives has been investigated. These compounds were tested for their reactivity with various N-, O-, and C-nucleophiles, indicating potential antimicrobial applications (Vartale et al., 2013).
Structural and Physicochemical Properties
The study of 2-ethoxy and 2-ethylthioindoles focused on their autoxidation and nucleophilic substitutions, providing insights into the stability and reactivity of such compounds. This research is pertinent to understanding the behavior of 3-ethyl-2-(ethylthio)-8-methoxy-5-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one under various conditions (Nakagawa & Hino, 1970).
Nucleoside Analogues Synthesis
The synthesis of novel nucleosides of 2-thioxo-5H-3,4-dihydropyrimido[5,4-b]indol-4-one has been explored, showcasing methods for cyclization of glycopyranosyl thioureas to form nucleoside analogues. This research opens pathways for the development of new therapeutic agents, given the importance of nucleoside analogues in antiviral and anticancer drugs (Saleh, 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-11-4-5-13(6-12(11)2)19-23-18(29-24-19)9-30-21-22-15-8-17-16(27-10-28-17)7-14(15)20(26)25(21)3/h4-8H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQDJBQBQQGWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-[3-(Methylsulfamoyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2812636.png)
![Thieno[3,2-b]furan-5-carbaldehyde](/img/structure/B2812637.png)
![N-(3,4-dimethoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2812639.png)

![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2812644.png)
![N-(4-methoxybenzyl)-2-[6-(2-methoxyphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2812645.png)



![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-methylpropanoic acid](/img/structure/B2812652.png)
![Imidazo[1,2-b]pyridazine-3-sulfonyl chloride](/img/structure/B2812654.png)